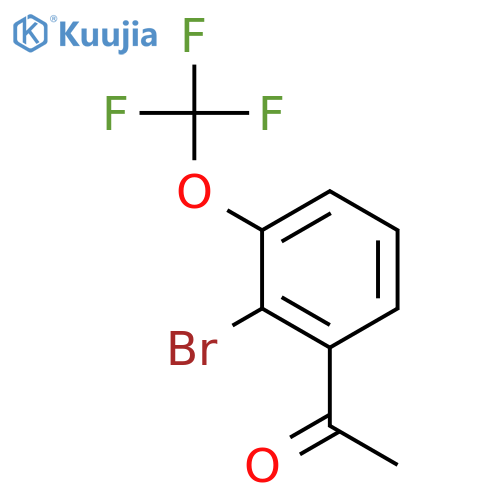

Cas no 1588441-04-6 (1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone)

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone

- DB-200800

- 1588441-04-6

- DTXSID101233255

- Ethanone, 1-[2-bromo-3-(trifluoromethoxy)phenyl]-

-

- インチ: InChI=1S/C9H6BrF3O2/c1-5(14)6-3-2-4-7(8(6)10)15-9(11,12)13/h2-4H,1H3

- InChIKey: VMJGIKMRJDKJMA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 281.95033Da

- どういたいしつりょう: 281.95033Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3Ų

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019111296-5g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95% | 5g |

3,010.98 USD | 2021-06-17 | |

| Alichem | A019111296-10g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95% | 10g |

4,261.20 USD | 2021-06-17 | |

| Crysdot LLC | CD12137201-1g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95+% | 1g |

$1469 | 2024-07-23 | |

| Chemenu | CM276815-1g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95% | 1g |

$1384 | 2023-03-05 | |

| Alichem | A019111296-25g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95% | 25g |

7,591.10 USD | 2021-06-17 | |

| Ambeed | A180692-1g |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone |

1588441-04-6 | 95+% | 1g |

$1128.0 | 2024-08-03 |

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanoneに関する追加情報

Comprehensive Overview of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone (CAS 1588441-04-6)

1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone, identified by the unique chemical identifier CAS 1588441-04-6, is a synthetic organic compound that has garnered significant attention in contemporary chemical research. This compound belongs to the class of aryl ketones, characterized by a substituted phenyl ring appended to an acetyl group. The structural complexity of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone arises from the presence of a bromine atom at the ortho position and a trifluoromethoxy group at the meta position on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the development of pharmaceuticals, agrochemicals, and advanced materials.

The molecular framework of CAS 1588441-04-6 is defined by its aromatic core, where the bromine substituent acts as an electron-withdrawing group, while the trifluoromethoxy moiety introduces fluorination effects that influence reactivity and lipophilicity. The combination of these substituents creates a unique electronic environment that can be exploited in catalytic transformations or as a precursor for further functionalization. Recent studies have highlighted its potential in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where the bromide functionality serves as an efficient leaving group under palladium-catalyzed conditions.

In terms of synthetic accessibility, 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone can be prepared via electrophilic aromatic substitution or transition-metal-catalyzed halogenation methods. A notable approach involves the bromination of 3-trifluoromethyl phenol derivatives followed by acetylation to yield the target compound. This methodology aligns with modern green chemistry principles by minimizing waste generation and optimizing atom economy. Researchers have also explored microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption during production.

The compound's physical properties are influenced by its halogenated and fluorinated substituents. Its melting point typically ranges between 75–85°C, while solubility studies indicate moderate solubility in polar organic solvents such as DMSO or DMF but limited aqueous solubility. Spectroscopic analyses reveal characteristic IR absorption bands for carbonyl (C=O ~1705 cm⁻¹), C-F stretching (950–970 cm⁻¹), and aromatic C-H vibrations (3030–3070 cm⁻¹). NMR data further confirm the regiochemistry through distinct proton signals for para-substituted aromatic protons and coupling constants typical for meta-disubstituted systems.

One of the most promising applications of CAS 1588441-04-6 lies in medicinal chemistry. The trifluoromethyl group has been extensively utilized in drug design due to its ability to enhance metabolic stability and bioavailability through increased lipophilicity without significantly altering molecular size. Brominated intermediates like this compound are often employed in fragment-based drug discovery programs targeting G-protein coupled receptors (GPCRs) or enzyme inhibitors. Recent publications have demonstrated its utility as a building block for novel antiviral agents with activity against RNA viruses such as SARS-CoV-2.

In material science applications, 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone contributes to the development of functional polymers through radical polymerization processes. The bromine atom facilitates chain transfer reactions during polymer synthesis, enabling precise control over molecular weight distribution. Additionally, fluorinated components improve thermal stability and flame resistance in polymer matrices, making them suitable for aerospace or electronics applications where performance under extreme conditions is critical.

The environmental impact profile of CAS 1588441-04-6 remains under investigation due to concerns about persistent organic pollutants (POPs). While current data suggest low acute toxicity based on OECD guidelines (LC₅₀ > 99% in aquatic species), long-term ecotoxicological studies are ongoing to assess bioaccumulation potential and degradation pathways in various ecosystems. Industry stakeholders are actively developing biodegradable alternatives while maintaining performance characteristics through strategic molecular modifications.

Ongoing research focuses on expanding the chemical space around this scaffold through combinatorial chemistry approaches. High-throughput screening platforms are being utilized to identify novel derivatives with enhanced pharmacological profiles or improved material properties. Computational modeling techniques such as DFT calculations provide insights into electronic structure parameters that guide experimental design toward more efficient synthetic routes.

The global market for compounds like CAS 1588441-04-6 reflects growing demand across multiple sectors including pharmaceutical R&D ($X billion industry segment), specialty chemicals ($Y billion segment), and advanced materials ($Z billion segment). Strategic partnerships between academic institutions and industrial players are accelerating innovation cycles while ensuring compliance with regulatory frameworks such as REACH regulations in Europe or TSCA requirements in North America.

Educational resources now incorporate case studies featuring 1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone into graduate-level curricula covering topics from retrosynthetic analysis to sustainable synthesis methodologies. Virtual reality simulations allow students to explore three-dimensional molecular interactions involving this compound's unique substituent effects during laboratory training sessions.

1588441-04-6 (1-(2-Bromo-3-(trifluoromethoxy)phenyl)ethanone) 関連製品

- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)

- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)

- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)

- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)

- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)

- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)